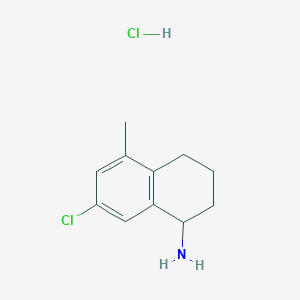

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring, as well as an amine group. This compound is often used in research and industrial applications due to its unique chemical properties .

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C11H14ClN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H |

InChI Key |

GWTBDIBTVAGNLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CCCC2N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalene.

Amination: The starting material undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or amines under suitable conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process may include:

Catalytic Hydrogenation: Using catalysts like nickel to hydrogenate naphthalene derivatives.

Amination: Employing high-pressure reactors for efficient amination.

Purification: Utilizing crystallization or distillation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated amines.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Sertraline Hydrochloride: A similar compound with a different substitution pattern on the naphthalene ring.

Indole Derivatives: Compounds with similar structural features and biological activities

Uniqueness

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups, along with the amine functionality, make it a valuable compound for various applications .

Biological Activity

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the tetrahydronaphthalene family. It is characterized by a unique molecular structure that includes a chlorine atom at the 7th position and a methyl group at the 5th position of the naphthalene ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C11H16ClN·HCl

- Molecular Weight : Approximately 201.71 g/mol

- CAS Number : 2089334-87-0

The hydrochloride form enhances solubility in water, making it suitable for various research applications. Its structural characteristics contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits various biological activities that may be relevant in pharmacology. The compound's structure suggests potential interactions with several biological pathways.

- Chiral Amine Derivative : The compound acts as a chiral amine, which is significant for kinetic resolution processes in drug development.

- Reactivity Profile : The presence of the chlorine atom enhances its reactivity, particularly in substitution reactions, allowing it to function as an intermediate in various chemical transformations.

- Biochemical Interactions : Interaction studies have indicated that this compound can influence biochemical pathways, although specific mechanisms are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications for pharmacology:

Study 1: Kinetic Resolution of Chiral Amines

A study demonstrated that derivatives of tetrahydronaphthalene compounds could be effectively used in kinetic resolution processes. The unique structural features of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride enhance its utility in synthesizing chiral drugs.

Study 2: Neuropharmacological Effects

Research on related compounds has shown that modifications to the naphthalene structure can influence neuropharmacological activity. For instance, compounds with similar structural motifs have been investigated for their effects on neurotransmitter levels in the brain, indicating potential applications in treating neurological disorders .

Study 3: Anticancer Activity

Some analogs of tetrahydronaphthalene derivatives have exhibited significant anticancer properties. The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents like chlorine can enhance cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-am | 2089334-87-0 | Unique methyl group at position 5; potential biological activity |

| 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | 59376-81-7 | Lacks methyl substitution at position 5; different biological profile |

| (R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-am | 784139-96-4 | Chiral center; different stereochemistry impacting biological activity |

The unique presence of both chlorine and methyl groups distinguishes this compound from its analogs and may confer specific pharmacological properties.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 7-chloro-5-methyl-1-tetralone) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Key steps include:

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enzymatic resolution to isolate enantiomers .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns to achieve >98% purity.

- Critical parameters : Control pH during hydrochloride salt formation (pH 4–5) to avoid decomposition .

Q. How can the stereochemistry of 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride be confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine; compare retention times with known standards .

- Optical rotation : Measure [α]D at 589 nm and cross-reference with literature values for analogous compounds (e.g., sertraline derivatives ).

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-UV/MS : Employ a Waters XBridge C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% trifluoroacetic acid in water/acetonitrile gradient (5→95% over 20 min). Detect impurities like dechlorinated byproducts or N-methylated analogues .

- NMR : ¹H and ¹³C NMR (DMSO-d6) to identify residual solvents (e.g., DMF) or unreacted intermediates.

Advanced Research Questions

Q. How do substituent positions (e.g., 5-methyl vs. 7-chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electron density at the amine group. The 7-chloro substituent reduces electron density, slowing SN2 reactions, while the 5-methyl group sterically hinders bulky nucleophiles .

- Experimental validation : React with methyl iodide in THF; monitor reaction kinetics via LC-MS. Methylation occurs preferentially at the amine over the aromatic ring .

Q. What strategies mitigate racemization during large-scale synthesis of the (1S)-enantiomer?

- Methodological Answer :

- Low-temperature protocols : Conduct reactions below −20°C to minimize thermal racemization .

- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of imine precursors .

- In-line monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to track enantiomeric excess (ee) in real time .

Q. How can degradation pathways of this compound under accelerated stability conditions (40°C/75% RH) be characterized?

- Methodological Answer :

- Forced degradation studies : Expose to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H2O2) conditions.

- Degradation products : Identify via HRMS and 2D NMR. Major pathways include:

- Hydrolysis : Cleavage of the tetrahydronaphthalene ring to form chlorinated aniline derivatives .

- Oxidation : Formation of N-oxide byproducts .

Key Challenges & Contradictions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.